Cas no 1804172-61-9 (Ethyl 2-bromo-1H-benzimidazole-7-carboxylate)

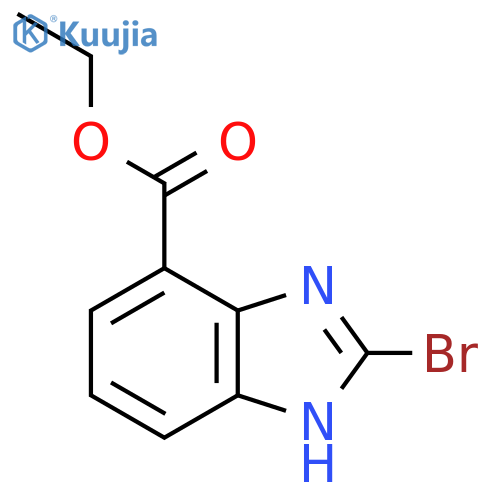

1804172-61-9 structure

商品名:Ethyl 2-bromo-1H-benzimidazole-7-carboxylate

CAS番号:1804172-61-9

MF:C10H9BrN2O2

メガワット:269.094661474228

CID:4826220

Ethyl 2-bromo-1H-benzimidazole-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-1H-benzimidazole-7-carboxylate

-

- インチ: 1S/C10H9BrN2O2/c1-2-15-9(14)6-4-3-5-7-8(6)13-10(11)12-7/h3-5H,2H2,1H3,(H,12,13)

- InChIKey: DGWJWNDMEGDKDU-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC2C(C(=O)OCC)=CC=CC=2N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 250

- トポロジー分子極性表面積: 55

- 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 2-bromo-1H-benzimidazole-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061000497-250mg |

Ethyl 2-bromo-1H-benzimidazole-7-carboxylate |

1804172-61-9 | 98% | 250mg |

$789.63 | 2022-04-02 | |

| Alichem | A061000497-500mg |

Ethyl 2-bromo-1H-benzimidazole-7-carboxylate |

1804172-61-9 | 98% | 500mg |

$1,137.99 | 2022-04-02 | |

| Alichem | A061000497-1g |

Ethyl 2-bromo-1H-benzimidazole-7-carboxylate |

1804172-61-9 | 98% | 1g |

$1,897.15 | 2022-04-02 |

Ethyl 2-bromo-1H-benzimidazole-7-carboxylate 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1804172-61-9 (Ethyl 2-bromo-1H-benzimidazole-7-carboxylate) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量